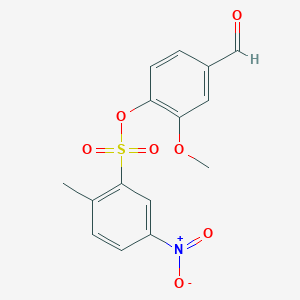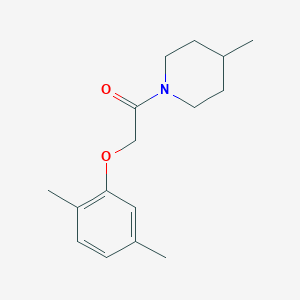![molecular formula C22H20N4O3 B2726141 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539847-73-9](/img/structure/B2726141.png)
2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions or cyclization reactions involving appropriate precursors. For example, one approach involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Applications De Recherche Scientifique
Tubulin Polymerization Inhibition and Anticancer Activity
Research has shown that derivatives of triazoloquinazolinone, including compounds with 3-hydroxy-4-methoxy properties, are potent inhibitors of tubulin assembly and exhibit significant anticancer activity across various cancer cell lines. These compounds have been found to induce cell shape changes and inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs), suggesting potential as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
H1-Antihistaminic Activity
A class of compounds within the triazoloquinazolinone framework has been identified as new H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedative effects compared to standard treatments, indicating their potential as novel H1-antihistamines for allergic conditions (Alagarsamy et al., 2009).
Molecular Structure and Docking Studies
Synthesis and structural analysis of triazoloquinazolinone derivatives have been conducted, revealing their interaction with specific proteins. Molecular docking studies suggest favorable interactions between these compounds and the SHP2 protein, indicating potential inhibitory activity against this target, which could be beneficial in treating diseases associated with SHP2 dysfunction (Wu et al., 2022).
Antimicrobial Activity
Some novel quinazolinones fused with triazole rings have demonstrated significant antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. This suggests the potential use of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Pandey et al., 2009).
Antihypertensive Activity
Compounds synthesized from the triazoloquinazolinone scaffold have shown notable antihypertensive effects in spontaneously hypertensive rats (SHR), indicating their potential application in the management of hypertension. Among these, specific derivatives exhibited higher antihypertensive activity than prazosin, a known antihypertensive drug (Alagarsamy & Pathak, 2007).
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-29-16-10-8-13(9-11-16)20-19-17(6-3-7-18(19)28)23-22-24-21(25-26(20)22)14-4-2-5-15(27)12-14/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYRELADKXNHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

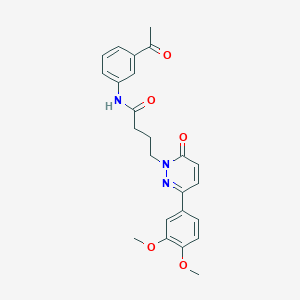
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

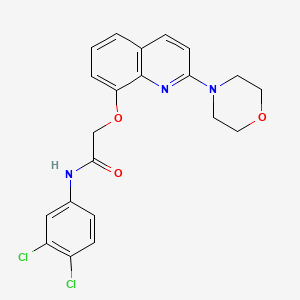
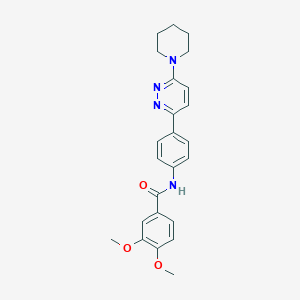
![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)
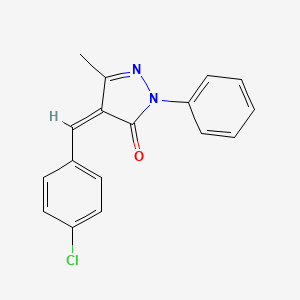
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)
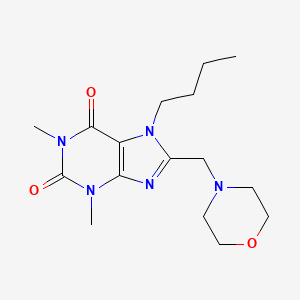
![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)
![1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2726073.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2726077.png)
